Fmoc-Sar-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

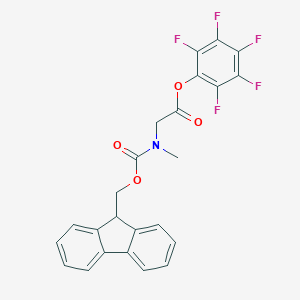

(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYXJFOLTCMMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583336 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159631-29-5 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Sar-OPfp in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and complex peptide synthesis, the incorporation of N-methylated amino acids presents a significant synthetic challenge. These modifications, while bestowing desirable pharmacological properties such as enhanced metabolic stability and membrane permeability, often lead to sluggish and incomplete coupling reactions. Fmoc-Sar-OPfp, a pre-activated derivative of N-methylglycine (sarcosine), has emerged as a critical tool to overcome these hurdles, ensuring efficient and reliable synthesis of N-methylated peptides. This technical guide provides a comprehensive overview of the application of this compound in peptide chemistry, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to support researchers in this specialized field.

Core Concepts: Understanding the Components of this compound

This compound is a strategically designed building block for solid-phase peptide synthesis (SPPS), with each of its components playing a crucial role:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the N-terminus of the amino acid. Its stability under acidic and neutral conditions, coupled with its facile removal by a mild base like piperidine, makes it the cornerstone of the most widely used SPPS strategy.[1]

-

Sarcosine (Sar): As N-methylglycine, sarcosine is the simplest N-methylated amino acid. Its incorporation into a peptide backbone introduces a conformational constraint by restricting rotation around the Cα-N bond. This can lead to peptides with more defined secondary structures, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.

-

OPfp (Pentafluorophenyl) Ester: This is a highly reactive activating group for the C-terminal carboxyl group. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain. This high reactivity is particularly advantageous for sterically hindered couplings, such as those involving N-methylated amino acids. Furthermore, pentafluorophenyl esters exhibit greater stability towards hydrolysis compared to many other active esters, allowing for their isolation and storage.

The Synthetic Advantage: Why Use a Pre-activated Ester?

In standard Fmoc-SPPS, the incoming Fmoc-amino acid is typically activated in situ using a coupling reagent like HBTU or HATU. While effective for most standard amino acids, this approach can be inefficient for N-methylated residues due to the steric hindrance posed by the N-methyl group, which slows down the coupling reaction. This can lead to incomplete reactions, resulting in deletion sequences and difficult purifications.

This compound circumvents this issue by being pre-activated. The highly reactive OPfp ester drives the acylation of the sterically hindered secondary amine of the preceding N-methylated residue to completion, often with shorter reaction times and higher yields compared to in-situ activation methods.

Quantitative Data: Performance of this compound

While direct comparative studies with exhaustive quantitative data are not abundant in the literature, the superior performance of active esters for challenging couplings is well-established. The following table summarizes representative data for the synthesis of a model peptide containing a sarcosine residue, highlighting the expected outcomes when using this compound versus a standard in-situ coupling reagent.

| Parameter | This compound | In-situ Activation (e.g., HATU/DIPEA) |

| Coupling Time | 1 - 2 hours | 4 - 12 hours |

| Crude Purity (by HPLC) | > 85% | 60 - 75% |

| Yield of Desired Peptide | High | Moderate to Low |

| Racemization Risk | Minimal | Low |

Note: The data presented are illustrative and can vary depending on the specific peptide sequence, resin, and other synthesis conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound follows the standard cycle of Fmoc-SPPS.

Detailed Protocol for this compound Coupling

This protocol is a general guideline and may require optimization for specific peptide sequences.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Coupling of this compound:

-

Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored by a colorimetric test such as the Kaiser test (a negative result indicates complete coupling).

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

-

Chain Elongation: Proceed to the deprotection step for the next amino acid coupling cycle.

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A standard cleavage cocktail is typically a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). The exact composition of the cocktail depends on the amino acids present in the peptide sequence.

Example Cleavage Cocktail (Reagent K):

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

EDT (2.5%)

The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether to remove the scavengers.

Analysis and Characterization

The purity of the crude peptide is assessed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Example Analytical Data for a Sarcosine-Containing Peptide:

| Analysis | Result |

| RP-HPLC Purity | >95% (after purification) |

| Mass Spectrometry | Calculated Mass: [Insert Calculated Mass] Da |

| Observed Mass: [Insert Observed Mass] Da |

Conclusion

This compound is a highly effective and valuable reagent for the incorporation of sarcosine into peptides during solid-phase synthesis. Its pre-activated nature overcomes the steric hindrance associated with N-methylated amino acids, leading to more efficient and complete coupling reactions. This results in higher crude peptide purity, improved overall yields, and simplified purification processes. For researchers and drug development professionals working on N-methylated peptides, this compound represents a key enabling technology for the successful synthesis of these challenging but therapeutically promising molecules.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-Sar-OPfp: Properties, Structure, and Application in Peptide Synthesis

Introduction: this compound, or (2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate, is a specialized amino acid derivative crucial for modern peptide synthesis.[1] It combines three key chemical moieties: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the N-methylated amino acid sarcosine (Sar), and a pentafluorophenyl (OPfp) ester activating group.[2] This combination makes it a highly efficient building block for incorporating sarcosine into peptide sequences via Fmoc-based Solid Phase Peptide Synthesis (SPPS).[2][3]

The incorporation of sarcosine, an N-methylated amino acid, into peptides has significant implications for their structure and function. The methyl group on the amide nitrogen prevents hydrogen bond formation, which can disrupt secondary structures like α-helices and β-sheets.[2] This conformational constraint is a valuable tool for designing peptides with specific folds and enhanced metabolic stability, as it renders them less susceptible to proteolytic degradation.[2] Furthermore, N-methylation generally increases a peptide's lipophilicity and can improve its solubility and ability to cross cell membranes.[2]

The pentafluorophenyl ester is a highly reactive activating group.[2] The five highly electronegative fluorine atoms make the pentafluorophenoxy group an exceptional leaving group, facilitating rapid and efficient amide bond formation.[2] This high reactivity is particularly advantageous for overcoming the steric hindrance and slower reaction kinetics often associated with coupling N-methylated amino acids.[2] Kinetic studies have shown that OPfp esters have a significantly higher coupling rate compared to other active esters, which helps to minimize side reactions and suppress racemization during synthesis.[2]

Chemical Properties and Structure

This compound is a white, crystalline solid at room temperature.[4][5] It is primarily used as a building block in peptide synthesis.[4][5] Due to the base-labile nature of the Fmoc group, it is compatible with standard Fmoc-SPPS protocols.[2][3]

Quantitative Data Summary

The physicochemical and computational properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Identifier | ||

| CAS Number | 159631-29-5 | [2][5][6] |

| Chemical Formula | C₂₄H₁₆F₅NO₄ | [2][5][6] |

| Molecular Weight | 477.38 g/mol | [2][5][6] |

| Physical Properties | ||

| Appearance | White crystalline solid | [4][5] |

| Purity | ≥95-96% | [4][5][6] |

| Storage Temperature | 2-8°C | [4][5] |

| Structural Identifiers | ||

| SMILES | CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42 | [5][6] |

| InChI Key | PJYXJFOLTCMMLK-UHFFFAOYSA-N | [5][7] |

| Computational Data | ||

| Topological Polar Surface Area (TPSA) | 55.84 Ų | [6] |

| logP | 5.1684 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 5 | [6] |

Chemical Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the Fmoc protecting group, the central sarcosine residue, and the pentafluorophenyl ester activating group.

Caption: Molecular structure of this compound.

Experimental Protocols

This compound is designed for direct use in Fmoc-based Solid Phase Peptide Synthesis (SPPS). As a pre-activated amino acid ester, it does not require an in-situ activation step with coupling reagents like TBTU or DCC.[8] The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Objective: To couple this compound to the N-terminal amine of a resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

(Optional) 1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution in DMF (typically 20-40%)

-

Dichloromethane (DCM)

-

Kaiser test reagents (for monitoring)

Protocol Workflow

Caption: Workflow for coupling this compound in SPPS.

Detailed Methodologies

-

Resin Preparation and Deprotection:

-

Begin with the peptide-resin bearing an N-terminal Fmoc-protected amino acid.

-

Swell the resin in anhydrous DMF for approximately 30-60 minutes.

-

Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two stages: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

-

The completion of the deprotection can be monitored by observing the strong UV absorbance of the dibenzofulvene-piperidine adduct in the wash solution.[3]

-

-

Washing:

-

After deprotection, thoroughly wash the resin to remove residual piperidine and the cleaved Fmoc adduct. A typical wash cycle involves 5-7 washes with DMF.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. Note: The Kaiser test will be negative for secondary amines like proline or a previously coupled sarcosine residue. In such cases, an alternative like the chloranil test is required.

-

-

Coupling Reaction:

-

Prepare a solution of this compound in anhydrous DMF. A 3 to 5-fold molar excess relative to the resin's substitution level is typically used.

-

Optional: To enhance the reaction rate and minimize side reactions, 1-Hydroxybenzotriazole (HOBt) can be added to the coupling solution at an equimolar concentration to the this compound.[8]

-

Add the this compound solution to the washed, deprotected peptide-resin.

-

Allow the coupling reaction to proceed at room temperature with gentle agitation for 1-2 hours. The high reactivity of the OPfp ester often leads to rapid coupling.[2]

-

-

Post-Coupling Wash and Monitoring:

-

After the coupling period, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Perform a Kaiser test (or appropriate alternative) to confirm the completion of the coupling reaction. A negative result indicates that the free amine has been successfully acylated.

-

-

Recoupling (If Necessary):

-

If the monitoring test indicates incomplete coupling, repeat steps 3 and 4 (a "double couple"). This is particularly important for sterically hindered couplings.

-

-

Continuation of Synthesis:

-

Once coupling is complete, the cycle of deprotection, washing, and coupling can be repeated with the next desired Fmoc-amino acid to extend the peptide chain.

-

This detailed guide provides a comprehensive overview of this compound, equipping researchers and developers with the necessary knowledge for its effective application in advanced peptide synthesis.

References

- 1. 159631-29-5 CAS Manufactory [m.chemicalbook.com]

- 2. This compound | 159631-29-5 | Benchchem [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound = 96.0 159631-29-5 [sigmaaldrich.com]

- 5. This compound = 96.0 159631-29-5 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound ≥96.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. chempep.com [chempep.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Sar-OPfp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (9H-fluoren-9-yl)methyl 2-(methylamino)acetate pentafluorophenyl ester (Fmoc-Sar-OPfp), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of N-methylated amino acids.

Introduction

This compound is the pentafluorophenyl (Pfp) activated ester of Fmoc-protected sarcosine (N-methylglycine). The incorporation of sarcosine into peptides can enhance their metabolic stability and modulate their conformational properties. The use of the Pfp ester provides a highly reactive intermediate for efficient coupling reactions in SPPS, especially in challenging coupling steps. This document outlines the chemical principles, experimental protocols, and analytical characterization for the successful synthesis and purification of this important reagent.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Fmoc-Sar-OH and this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Fmoc-Sar-OH | 77128-70-2 | C₁₈H₁₇NO₄ | 311.33 | White to off-white powder |

| This compound | 159631-29-5 | C₂₄H₁₆F₅NO₄ | 477.38 | White crystalline solid |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of Fmoc-Sar-OH with pentafluorophenol (PFP). A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group of Fmoc-Sar-OH, facilitating nucleophilic attack by the hydroxyl group of pentafluorophenol.

Chemical Reaction

Caption: Synthesis of this compound from Fmoc-Sar-OH.

Experimental Protocol: Synthesis

Materials:

-

Fmoc-Sar-OH (1.0 eq)

-

Pentafluorophenol (PFP) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Round bottom flask

-

Standard glassware for organic synthesis

Procedure:

-

In a clean, dry round-bottom flask, dissolve Fmoc-Sar-OH (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous dichloromethane or ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Maintain the reaction at 0 °C for 1-2 hours, and then allow it to warm to room temperature.

-

Continue stirring at room temperature for an additional 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

Purification of this compound

Purification is critical to remove unreacted starting materials and the dicyclohexylurea (DCU) by-product. A two-step purification process involving filtration and either column chromatography or recrystallization is typically employed.

Purification Workflow

Fmoc-Sar-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-Sar-OPfp (Fluorenylmethyloxycarbonyl-Sarcosine-Pentafluorophenyl Ester), a key reagent in modern peptide synthesis. We will delve into its chemical properties, detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and explore the biological significance of incorporating sarcosine into peptide chains, including a relevant signaling pathway.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 159631-29-5 | [1][2][3] |

| Molecular Weight | 477.38 g/mol | [1][2][4] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][2][5] |

| Purity | Typically ≥95% (HPLC) | [1][6] |

| Appearance | White to off-white powder | [7] |

| Storage | 4°C | [1] |

Introduction to this compound in Peptide Synthesis

This compound is an amino acid derivative specifically designed for efficient peptide synthesis. It combines three key features:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: This base-labile protecting group is fundamental to the widely used Fmoc-SPPS strategy.[8][9] It remains stable during the coupling reaction but can be readily removed under mild basic conditions, typically with piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[8][9]

-

Sarcosine (Sar): As the N-methylated form of glycine, sarcosine offers unique advantages when incorporated into a peptide backbone.[1][2][4][5][10] The presence of the methyl group can enhance the metabolic stability of the peptide by making it more resistant to enzymatic degradation.[11] This is a crucial property for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[1][2][10]

-

Pentafluorophenyl (Pfp) Ester: The OPfp group is a highly reactive activating group.[12] It facilitates a rapid and efficient coupling reaction between the sarcosine residue and the free amine of the growing peptide chain, even in cases of sterically hindered amino acids.[12] This high reactivity helps to minimize side reactions and can lead to higher purity of the final peptide product.

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the use of this compound in a standard Fmoc-SPPS workflow. These are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.

Resin Preparation and Swelling

The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.[6][13]

-

Procedure:

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[6][13]

-

Gently agitate the resin for at least 30-60 minutes to ensure complete swelling.[13]

-

After swelling, drain the solvent.

-

Fmoc Deprotection

This step removes the Fmoc group from the resin or the previously coupled amino acid, exposing a free amine for the next coupling reaction.

-

Procedure:

-

Add a 20% solution of piperidine in DMF to the swollen resin.[6][13]

-

Agitate the mixture for 5-20 minutes at room temperature.[6]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-20 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Coupling of this compound

This is the core step where this compound is incorporated into the peptide chain. The high reactivity of the OPfp ester generally allows for efficient coupling without the need for additional coupling reagents.

-

Procedure:

-

Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.

-

To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative test (beads remain colorless or yellow) indicates that all free amines have reacted.

-

If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed with a fresh solution of this compound.

-

After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.

-

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

Cleavage of the Peptide from the Resin and Final Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any side-chain protecting groups.

-

Procedure:

-

After the final amino acid has been coupled and deprotected, thoroughly wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

-

Add the cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow Diagram

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Signaling Pathway and Biological Relevance of Sarcosine

The incorporation of sarcosine into peptides is a strategic approach in drug design to enhance their therapeutic potential. Sarcosine itself has been investigated for its biological activities, particularly its role as an N-methyl-D-aspartate (NMDA) receptor co-agonist through the inhibition of the glycine transporter 1 (GlyT1).[14] Furthermore, studies have explored the neuroprotective effects of sarcosine in the context of Alzheimer's disease, where it has been shown to influence the expression of genes involved in the amyloidogenic pathway, such as the Amyloid Precursor Protein (APP) and Beta-secretase 1 (BACE1).[3]

The following diagram illustrates a simplified signaling pathway relevant to the neuroprotective effects of sarcosine.

Caption: A simplified diagram of the neuroprotective signaling pathway influenced by sarcosine.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

- 11. delivertherapeutics.com [delivertherapeutics.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. chem.uci.edu [chem.uci.edu]

- 14. mdpi.com [mdpi.com]

The Strategic Advantage of Fmoc-Sar-OPfp in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and the synthesis of increasingly complex peptides is paramount. The incorporation of N-methylated amino acids, such as sarcosine (Sar), presents unique challenges due to steric hindrance at the secondary amine. This guide provides an in-depth analysis of the advantages of using Fmoc-Sar-OPfp (N-α-Fmoc-Sarcosine-pentafluorophenyl ester) in SPPS, a reagent designed to overcome these hurdles and enhance the synthesis of N-methylated peptides and peptoids.

Core Advantages of this compound

The use of this compound in SPPS offers several distinct advantages, primarily stemming from the highly reactive nature of the pentafluorophenyl (Pfp) ester activating group.

1.1. Enhanced Coupling Efficiency and Speed: The Pfp ester is a powerful activating group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[1] This high reactivity translates to significantly faster coupling kinetics compared to other active esters.

1.2. Suitability for N-Methylated Amino Acids: The steric hindrance of the N-methyl group in sarcosine can significantly slow down the coupling reaction with standard in-situ coupling reagents. The high reactivity of the Pfp ester in this compound effectively overcomes this steric barrier, enabling rapid and complete coupling reactions where other methods might be sluggish or incomplete.[2][3]

1.3. Reduced Side Reactions: this compound is a pre-activated amino acid derivative. This means the resin-bound peptide is not exposed to potentially harsh in-situ activating reagents and their byproducts, which can lead to undesirable side reactions.[4] The use of a pre-formed active ester like this compound leads to a cleaner reaction profile and a purer crude peptide product.

1.4. Stability and Convenience: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared, purified, and stored for extended periods without significant degradation.[1] This offers a convenient "plug-and-play" approach in SPPS, eliminating the need for pre-activation steps immediately before coupling, which is often required for carbodiimide or onium salt-based methods.

1.5. Minimal Racemization: The use of pre-activated esters like this compound is a recommended strategy for incorporating amino acids that are prone to racemization.[1] While sarcosine is achiral, this property is a significant advantage when using other chiral N-methylated amino acids activated with a Pfp ester.

Quantitative Data Presentation

While direct head-to-head comparative studies for this compound against all common coupling reagents are not extensively documented in a single source, the kinetic data for Pfp esters provide a strong indication of their superior performance.

| Activating Group | Relative Coupling Rate | Key Advantages |

|---|---|---|

| Pentafluorophenyl (OPfp) | 111 | Extremely fast kinetics, ideal for hindered couplings. |

| Pentachlorophenyl (OPcp) | 3.4 | More reactive than nitrophenyl esters. |

| p-Nitrophenyl (ONp) | 1 | Historically used, but significantly slower. |

Table 1: Relative coupling rates of different active esters. The data clearly demonstrates the significantly higher reactivity of the OPfp ester.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in manual and automated solid-phase peptide synthesis.

3.1. Manual SPPS Protocol for this compound Coupling

This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide resin).

1. Resin Swelling:

- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.

- Drain the solution.

- Add a fresh 20% solution of piperidine in DMF and agitate for 10-15 minutes.

- Drain and wash the resin thoroughly with DMF (5-7 times).

3. This compound Coupling:

- In a separate vessel, dissolve 3 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.

- Add the this compound solution to the deprotected resin.

- Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction can be monitored for completion using a Kaiser test (which should remain negative/yellow as sarcosine is a secondary amine). A chloranil test can be used to confirm the presence of a secondary amine before coupling.

- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

4. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 15 minutes.

- Drain and wash the resin with DMF.

5. Chain Elongation:

- Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

3.2. Automated SPPS Protocol Considerations

For automated peptide synthesizers, the protocol will be adapted based on the instrument's software and fluidics.

-

Reagent Preparation: A solution of this compound in DMF is prepared and loaded onto the synthesizer as a special amino acid.

-

Coupling Method: The synthesis method is programmed to deliver the this compound solution to the reaction vessel after the Fmoc deprotection and wash steps.

-

Reaction Time: A coupling time of 45-90 minutes is typically programmed for the this compound step to ensure complete reaction, especially if the preceding residue is bulky.

-

Double Coupling: For particularly difficult sequences, a double coupling of this compound can be programmed.

Mandatory Visualizations

Conclusion

This compound stands out as a highly effective reagent for the incorporation of sarcosine in solid-phase peptide synthesis. Its primary advantage lies in the use of the pentafluorophenyl ester, which provides a powerful, pre-activated form of the amino acid. This leads to rapid and efficient coupling reactions, particularly for sterically demanding N-methylated residues, resulting in higher purity crude products and a more streamlined synthesis process. For researchers and drug development professionals working on N-methylated peptides and peptoids, this compound offers a robust and reliable solution to overcome common synthetic challenges, ultimately accelerating the development of novel peptide-based therapeutics.

References

- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. escholarship.org [escholarship.org]

- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Peptide Coupling: Fmoc-Sar-OPfp vs. Fmoc-Sar-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a critical strategy for enhancing therapeutic properties, including improved metabolic stability, increased membrane permeability, and modulated receptor affinity.[1] However, the synthesis of N-methylated peptides is challenging due to the steric hindrance imposed by the N-methyl group, which can significantly slow down coupling reactions and lead to incomplete reactions or deletion sequences.[1]

This technical guide provides a comprehensive comparison of two common reagents for introducing sarcosine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Fmoc-Sar-OH , the standard protected amino acid requiring in situ activation, and Fmoc-Sar-OPfp , its pre-activated pentafluorophenyl (Pfp) ester derivative. The choice between these reagents is a critical determinant of synthesis efficiency, purity, and overall success, particularly in demanding sequences. We will explore their mechanisms, comparative performance, and provide detailed experimental protocols to guide researchers in making an informed decision.

Chemical Structures and Properties

The fundamental difference between the two reagents lies in the state of the C-terminal carboxylic acid group.

-

Fmoc-Sar-OH (Fmoc-N-methylglycine): This is the free carboxylic acid form of Fmoc-protected sarcosine. It is a stable solid that requires the addition of an external coupling reagent (e.g., HATU, HBTU, DIC) to activate the carboxyl group for amide bond formation.[2][3]

-

This compound (Fmoc-sarcosine pentafluorophenyl ester): This is a pre-activated ester derivative.[4] The pentafluorophenyl group is a highly effective leaving group due to the strong electron-withdrawing nature of the five fluorine atoms.[5] This makes this compound a stable, yet highly reactive, crystalline solid that can be used directly for coupling without additional activating agents.[5][6]

| Feature | Fmoc-Sar-OH | This compound |

| CAS Number | 77128-70-2 | 159631-29-5[4] |

| Molecular Formula | C₁₈H₁₇NO₄ | C₂₄H₁₆F₅NO₄[4] |

| Molecular Weight | 311.33 g/mol | 477.38 g/mol [4] |

| State | Stable Solid[7] | Stable, Crystalline Solid[5] |

| Activation | Requires in situ activation[8] | Pre-activated[6] |

Mechanism of Action in Peptide Coupling

The two reagents operate via distinct pathways to achieve the same goal: forming a peptide bond with the N-terminal amine of the growing peptide chain on the solid support.

Fmoc-Sar-OH requires a two-step in situ activation process. The coupling reagent (e.g., an aminium/uronium salt like HATU) first reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate. This intermediate is then susceptible to nucleophilic attack by the peptide's N-terminal amine.

This compound , as a pre-activated ester, reacts directly with the N-terminal amine in a single step. The pentafluorophenoxide anion is an excellent leaving group, facilitating a rapid and efficient nucleophilic acyl substitution. The reaction rate can be further enhanced by the addition of a catalyst such as 1-hydroxybenzotriazole (HOBt).[9]

Comparative Analysis

| Parameter | This compound (Pre-activated Ester) | Fmoc-Sar-OH (In-situ Activation) |

| Coupling Kinetics | Very Fast. Pfp esters are highly reactive, with coupling times often under an hour.[5][9][10] | Variable. Dependent on the chosen coupling reagent. Highly potent reagents like HATU are needed for N-methylated residues, typically requiring 1-2 hours or longer.[1][2] |

| Efficiency | High. Excellent for sterically hindered couplings. The high reactivity drives the reaction to completion, minimizing deletion sequences.[11] | Good to High. Can be very efficient but requires careful selection of a potent coupling reagent (e.g., HATU, PyAOP) and base (e.g., DIPEA, Collidine).[2][12] |

| Side Reactions | Low. Avoids exposing the peptide to bulk coupling reagents and their byproducts. Reduces risk of side reactions associated with activators.[9] For chiral amino acids, Pfp esters are known to minimize racemization.[6] | Moderate Risk. Risk of side reactions from the coupling reagent itself (e.g., guanidinylation with HBTU/TBTU if not pre-activated). The choice of base can also influence racemization for sensitive residues.[3] |

| Convenience | High. Simple, one-component addition to the deprotected resin. Ideal for automated synthesis and high-throughput applications.[13] | Lower. Requires preparation of a solution with the amino acid, coupling reagent, and base, often with a pre-activation step.[14] |

| Cost | Generally higher initial cost per gram. | Lower initial cost for the amino acid, but requires additional costly coupling reagents. |

Experimental Protocols

The following are generalized protocols for a standard 0.1 mmol scale synthesis on a solid support. Researchers should optimize conditions based on their specific peptide sequence and resin.

General SPPS Workflow (Single Cycle)

A single amino acid coupling cycle in Fmoc-SPPS involves the same core steps, regardless of the activation method.

Protocol 1: Coupling with Fmoc-Sar-OH and HATU

This protocol uses HATU, a highly effective reagent for difficult couplings, including N-methylated amino acids.[2]

-

Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1] Drain the DMF.

-

Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Sar-OH (4 eq., 0.4 mmol, 124.5 mg) and HATU (4 eq., 0.4 mmol, 152.1 mg) in DMF (~2 mL).[2]

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL) to the activation mixture.[1] Agitate for 1-2 minutes.

-

Coupling Reaction: Add the activated solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.[1]

-

Monitoring: Check for reaction completion using a colorimetric test like the Bromophenol Blue test.[2] If the test indicates an incomplete reaction (blue/green color), a second coupling may be necessary.

-

Washing: Once coupling is complete (yellow color), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[1]

Protocol 2: Coupling with this compound

This protocol leverages the pre-activated nature of the Pfp ester. The addition of HOBt is recommended to accelerate the reaction.[9]

-

Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

-

Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 143.2 mg) and HOBt (3 eq., 0.3 mmol, 46.0 mg) in DMF (~2 mL).

-

Coupling Reaction: Add the coupling solution to the swelled resin. Agitate the mixture at room temperature for 1 hour.

-

Monitoring: Check for reaction completion using the Bromophenol Blue test. Due to the high reactivity of Pfp esters, recoupling is rarely needed.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Conclusion and Recommendations

Both Fmoc-Sar-OH and this compound are effective reagents for incorporating sarcosine into peptides. The optimal choice depends on the specific context of the synthesis, balancing factors of cost, convenience, and the difficulty of the peptide sequence.

-

Fmoc-Sar-OH is a versatile and cost-effective option for routine synthesis. Its major advantage is that the reaction conditions can be tuned by selecting from a wide array of coupling reagents. However, for difficult sequences involving N-methylated residues, it necessitates the use of potent, expensive coupling reagents like HATU and requires careful optimization to ensure complete reaction and minimize side products.

-

This compound is the superior choice for challenging syntheses, particularly when coupling sarcosine to another N-methylated or sterically hindered residue. Its pre-activated nature ensures rapid, highly efficient, and clean coupling, simplifying protocols and minimizing the risk of side reactions.[5][9] While the initial reagent cost may be higher, the increased reliability, reduced need for expensive coupling reagents, and higher success rate can lead to overall savings in time and resources, making it ideal for automated synthesis, high-throughput applications, and the preparation of high-purity peptides for drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 159631-29-5 | Benchchem [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. kilobio.com [kilobio.com]

A Technical Guide to High-Purity Fmoc-Sar-OPfp for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity (9-fluorenylmethoxycarbonyl)-sarcosine-pentafluorophenyl ester (Fmoc-Sar-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key quantitative data, and a thorough experimental protocol for its application.

This compound is the activated ester of Fmoc-sarcosine (Fmoc-N-methylglycine). The incorporation of sarcosine into peptide sequences can enhance metabolic stability, improve cell permeability, and modulate peptide conformation. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient coupling of the sterically hindered N-methylated amino acid, which can otherwise be challenging.

Commercial Suppliers of High-Purity this compound

The selection of a high-quality this compound is paramount for the successful synthesis of peptides containing sarcosine residues. Purity and proper characterization of the starting material directly impact the yield and purity of the final peptide. Below is a summary of commercial suppliers offering this compound, with a focus on high-purity grades suitable for research and pharmaceutical development.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 159631-29-5 | ≥96.0%[1] | Inquire |

| ChemScene | This compound | 159631-29-5 | 95+% | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a general procedure for the incorporation of this compound into a growing peptide chain on a solid support using Fmoc-based chemistry. Due to the steric hindrance of the N-methyl group, specific considerations for the coupling step are crucial for achieving high efficiency.

Materials and Reagents:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide resin, Wang resin) with the N-terminal Fmoc group removed

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling additives (optional, but recommended for difficult couplings), e.g., 1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser test kit or other ninhydrin-based test for monitoring coupling completion

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

(Optional but Recommended): Dissolve an equivalent amount of a coupling additive (e.g., HOBt or OxymaPure) in DMF and add it to the this compound solution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. The coupling time can vary from 1 to 4 hours. Due to the activated nature of the Pfp ester, the reaction is generally faster than with the free acid.

-

Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads. A negative Kaiser test (beads remain colorless or yellowish) indicates a complete coupling. If the test is positive (beads turn blue or purple), the coupling is incomplete and should be allowed to proceed for a longer duration or a second coupling should be performed.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

Wash the resin with DCM (2-3 times) and then with MeOH (2-3 times) to prepare for the next cycle or for drying.

-

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings in your peptide sequence.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single cycle of this compound incorporation during solid-phase peptide synthesis.

Caption: Workflow for the incorporation of this compound in SPPS.

References

An In-depth Technical Guide to the Solubility of Fmoc-Sar-OPfp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-N-methylglycine pentafluorophenyl ester (Fmoc-Sar-OPfp). Given the absence of specific quantitative solubility data in publicly available literature, this document compiles inferred solubility information based on the properties of its constituent chemical moieties: the highly nonpolar Fmoc group, the N-methylated sarcosine residue, and the hydrophobic pentafluorophenyl (Pfp) ester. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS), particularly in the synthesis of complex and modified peptides.

Core Data Presentation: Inferred Solubility of this compound

The solubility of this compound is largely dictated by its chemical structure. The large, nonpolar Fmoc group and the hydrophobic pentafluorophenyl ester contribute to poor solubility in aqueous solutions and nonpolar organic solvents. The N-methylated backbone of the sarcosine residue can, in some contexts, disrupt aggregation and improve solubility in certain organic solvents compared to their non-methylated counterparts.

The following table summarizes the inferred qualitative solubility of this compound in common laboratory solvents used in peptide synthesis. These estimations are based on the general solubility of Fmoc-protected amino acids, N-methylated amino acids, and pentafluorophenyl esters.[1][2][3]

Table 1: Inferred Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Inferred Qualitative Solubility | Remarks |

| Polar Aprotic Solvents | ||||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Highly Soluble | A standard and effective solvent for dissolving Fmoc-amino acids and their activated esters for SPPS.[1][4] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Highly Soluble | Often used as a substitute for DMF, with excellent solvating properties for peptide reagents.[4] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Highly Soluble | A strong organic solvent capable of dissolving a wide range of hydrophobic compounds.[2] |

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Moderately to Sparingly Soluble | While common in peptide synthesis, its lower polarity may limit the solubility of highly protected amino acids. Often used in combination with DMF.[1][4] |

| Ethers | ||||

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sparingly Soluble | May be used in some applications, but generally less effective than DMF or NMP for dissolving Fmoc-amino acids.[4] |

| Alcohols | ||||

| Methanol (MeOH) | CH₄O | 32.04 | Sparingly to Poorly Soluble | The polarity of methanol is generally not optimal for solvating the large nonpolar Fmoc group. |

| Ethanol (EtOH) | C₂H₆O | 46.07 | Poorly Soluble | Similar to methanol, ethanol is not an ideal solvent for this type of compound. |

| Nitriles | ||||

| Acetonitrile (ACN) | C₂H₃N | 41.05 | Sparingly Soluble | Often used in purification (HPLC), but its ability to dissolve this compound at high concentrations may be limited.[2] |

| Aqueous Solvents | ||||

| Water | H₂O | 18.02 | Insoluble | The high hydrophobicity of the Fmoc and Pfp groups makes the compound insoluble in water. |

Experimental Protocols

Due to the lack of specific published solubility data, it is highly recommended that researchers determine the solubility of this compound empirically for their specific application and conditions. The following protocol outlines a general method for the gravimetric determination of solubility.

Protocol for Gravimetric Determination of Solubility

This method is designed to determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected analytical grade solvent (e.g., DMF, NMP, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Several small glass vials with tight-fitting screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge capable of holding the vials

-

Calibrated micropipettes

-

Drying oven or vacuum desiccator

Table 2: Detailed Experimental Protocol

| Step | Procedure | Detailed Description |

| 1 | Sample Preparation | Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility, but enough should be added to ensure undissolved solid remains after equilibration. Record the initial mass of the vial and the compound. |

| 2 | Solvent Addition | Add a precise, known volume of the chosen solvent to the vial (e.g., 1.0 mL). |

| 3 | Equilibration | Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. |

| 4 | Phase Separation | After equilibration, centrifuge the vial at a high speed to pellet all undissolved solid at the bottom of the vial. |

| 5 | Aliquoting | Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette. It is crucial to avoid transferring any solid particles. |

| 6 | Solvent Evaporation | Transfer the aliquot to a second, pre-weighed, dry vial. Place this vial in a drying oven or a vacuum desiccator to completely evaporate the solvent. The temperature should be kept low enough to avoid degradation of the compound. |

| 7 | Mass Determination | Once the solvent is fully evaporated, weigh the vial containing the dried solute. |

| 8 | Calculation | The solubility can then be calculated in mg/mL or mol/L using the following formulas: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot Molar Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound (477.38 g/mol ) |

| 9 | Replication | Repeat the experiment at least twice more to ensure the results are reproducible. |

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound like this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Factors Influencing this compound Solubility.

References

An In-depth Technical Guide to N-methylated Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

N-methylation of amino acids represents a critical advancement in modern peptide drug design, offering medicinal chemists a powerful tool to rationally enhance the pharmacological properties of peptides.[1] This seemingly subtle modification—the substitution of an amide proton with a methyl group—can transform peptide leads with poor drug-like qualities into viable clinical candidates by providing conformational constraint, increasing proteolytic stability, and improving cell permeability.[1][2] This technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design, detailing their synthesis, impact on peptide properties, relevant experimental protocols, and applications in drug development.

The Core Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen of a peptide backbone induces several critical changes that can significantly enhance a peptide's therapeutic potential.[1] These modifications are instrumental in overcoming the inherent limitations of peptides as drugs, such as susceptibility to enzymatic degradation and poor bioavailability.[3][4]

-

Increased Proteolytic Stability: N-methylation shields the amide bond from proteolytic enzymes, which are a primary cause of peptide degradation in the body. This increased metabolic stability leads to a longer in vivo half-life.[2][5][6]

-

Enhanced Cell Permeability and Oral Bioavailability: By replacing a hydrogen bond donor with a methyl group, N-methylation reduces the peptide's hydrogen-bonding capacity and increases its lipophilicity.[2][7] This change in physicochemical properties can significantly improve a peptide's ability to cross cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.[1][3] In some cases, multiple N-methylations have led to oral bioavailability of up to 28% in rat models for cyclic hexapeptides.[8][9]

-

Conformational Control: The steric hindrance introduced by the N-methyl group restricts the rotation around the peptide backbone's dihedral angles (Φ and Ψ).[1][2] This conformational constraint can pre-organize the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target.[1] This can lead to increased receptor affinity and selectivity.[4][5]

Synthesis of N-methylated Peptides

The synthesis of N-methylated peptides can be approached in two primary ways: the incorporation of pre-synthesized Fmoc-N-methyl-amino acid monomers or through on-resin N-methylation.[10] The steric hindrance of the N-methyl group makes subsequent peptide bond formation challenging, often requiring optimized coupling conditions and more reactive coupling reagents.[11][12]

2.1. Synthesis of Fmoc-N-methyl-amino Acids

A common strategy involves the synthesis of Fmoc-protected N-methylated amino acids, which are then used in standard solid-phase peptide synthesis (SPPS).[13][14] An efficient method involves the formation of an intermediate 5-oxazolidinone from the corresponding Fmoc-amino acid, followed by reductive opening of the ring using a Lewis acid catalyst.[15][16] This approach offers high yields and is more environmentally benign than older methods.[15]

2.2. On-Resin N-Methylation

On-resin N-methylation is a versatile and cost-effective alternative that allows for the site-specific methylation of a peptide backbone directly on the solid support.[10][17] A widely used method is a three-step procedure involving:[18][19]

-

Sulfonylation: Protection of the amide nitrogen with a 2-nitrobenzenesulfonyl (o-NBS) group.

-

Methylation: Alkylation of the sulfonamide with a methylating agent.

-

Desulfonylation: Removal of the o-NBS group to reveal the N-methylated amide.

Recent advancements have optimized this on-resin procedure, reducing the total time from approximately 4 hours to 40 minutes.[19]

2.3. Coupling Challenges and Reagents

The reduced nucleophilicity and increased steric bulk of the secondary amine in an N-methylated residue make the subsequent coupling step difficult.[11] This necessitates the use of highly reactive coupling reagents. Uronium/aminium salt reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective for these challenging couplings.[11][17]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize the quantitative effects of N-methylation on key peptide properties, providing a clear comparison between modified and unmodified peptides.

| Peptide Sequence | Modification | Half-life in Human Serum (h) | Reference |

| E. faecalis fsr quorum sensing peptide | None | < 1 | [6] |

| E. faecalis fsr quorum sensing peptide | N-methylated | > 6 | [6] |

| Veber-Hirschmann analog | None | Low | [3][20] |

| Veber-Hirschmann analog | Tri-N-methylated | Significantly Improved | [3][20] |

Table 1: Effect of N-methylation on Proteolytic Stability.

| Peptide | N-methylations | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (rat, %) | Reference |

| Cyclic Hexapeptide 1 | 0 | < 1 | Not Reported | [21] |

| Cyclic Hexapeptide 2 | 3 | > 10 | 28 | [8][9] |

| Veber-Hirschmann analog | 3 | Significantly Improved | 10 | [3][20] |

Table 2: Effect of N-methylation on Permeability and Bioavailability.

| Peptide | Modification | Receptor Binding Affinity (IC₅₀, nM) | Reference |

| cyclo(-PFwKTF-) | None | High | [3] |

| N-methyl scan of cyclo(-PFwKTF-) | Various single N-methylations | Varied, some improved | [3] |

| cyclo(-GRGDfL-) | None | Non-selective | [3] |

| Multiple N-methylations of cyclo(-GRGDfL-) | Multiple N-methylations | Increased selectivity for integrin subtypes | [3] |

Table 3: Effect of N-methylation on Receptor Binding Affinity.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

4.1. Protocol for On-Resin N-Methylation of Peptides [5][10]

This protocol describes a general method for the site-selective N-methylation of a peptide on a solid support.

-

Peptide Synthesis: Synthesize the peptide on a solid support up to the residue preceding the desired methylation site using standard Fmoc-SPPS.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Sulfonylation: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base such as collidine or 2,4,6-trimethylpyridine in a suitable solvent like NMP or DMF.

-

Methylation: After washing the resin, treat it with a methylating agent. A common method is the Mitsunobu reaction using methanol as the alcohol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD).

-

Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

-

Continue Peptide Synthesis: Resume standard Fmoc-SPPS to elongate the peptide chain.

4.2. Protocol for Proteolytic Stability Assay [22][23]

This protocol provides a framework for assessing the stability of a peptide in the presence of proteases.

-

Materials: Test peptide, human or animal serum/plasma, quenching solution (e.g., 10% Trichloroacetic Acid), incubation buffer (e.g., PBS), and an analytical instrument (HPLC or LC-MS).

-

Preparation: Thaw and centrifuge serum/plasma to remove precipitates.

-

Reaction Setup: Pre-warm the serum/plasma in the incubation buffer to 37°C.

-

Initiate Reaction: Add the test peptide to the serum/plasma mixture.

-

Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the enzymatic degradation.

-

Protein Precipitation: Incubate the quenched samples on ice to precipitate proteins.

-

Clarification: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

4.3. Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA) [24][25]

PAMPA is a high-throughput assay used to predict passive intestinal absorption of compounds.

-

Materials: PAMPA plate system (a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution), test peptide, buffer solutions at different pH values.

-

Procedure:

-

Add the lipid solution to the filter membrane of the donor plate and allow the solvent to evaporate.

-

Fill the acceptor plate wells with buffer.

-

Add the test peptide solution to the donor plate wells.

-

Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate the plate assembly for a defined period (e.g., 4-16 hours).

-

After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).

-

-

Data Analysis: Calculate the permeability coefficient (Papp) using the measured concentrations and known parameters of the assay system.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 24. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

The Biological Significance of Sarcosine in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures represents a cornerstone of modern peptidomimetic design and drug discovery. Among these, sarcosine (N-methylglycine) has emerged as a critical building block for enhancing the therapeutic potential of peptides. Its N-methylated backbone introduces unique conformational constraints and steric hindrance, profoundly influencing the biological and pharmacological properties of the parent peptide. This technical guide provides a comprehensive overview of the biological significance of sarcosine in peptides, detailing its impact on proteolytic stability, receptor binding affinity, and cellular permeability. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in peptide-based drug development.

Introduction: The Role of N-Methylation in Peptide Drug Design

Native peptides often exhibit high potency and target specificity, making them attractive therapeutic candidates. However, their clinical utility is frequently hampered by inherent liabilities, including rapid enzymatic degradation, poor membrane permeability, and consequently, low oral bioavailability.[1][2] Chemical modifications of the peptide backbone are a key strategy to overcome these limitations. N-methylation, the substitution of an amide proton with a methyl group, is a particularly effective modification. Sarcosine, as the N-methylated form of glycine, is a readily available and versatile tool for introducing this modification.[3][4]

The introduction of a methyl group on the amide nitrogen atom of a peptide bond has several profound effects:

-

Increased Proteolytic Resistance: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[2][5]

-

Conformational Rigidity: The presence of the N-methyl group restricts the rotation around the Cα-C bond and favors a trans conformation of the preceding peptide bond, although the cis conformation is also more accessible than in non-methylated peptides. This conformational constraint can pre-organize the peptide into a bioactive conformation, enhancing receptor binding.[1][6]

-

Modulated Lipophilicity: The addition of a methyl group can increase the lipophilicity of the peptide, which can influence its solubility, membrane permeability, and overall pharmacokinetic profile.[7]

This guide will delve into the specifics of how the incorporation of sarcosine impacts these key parameters, supported by quantitative data and detailed methodologies.

Quantitative Impact of Sarcosine Incorporation

The strategic placement of sarcosine within a peptide sequence can lead to significant improvements in its drug-like properties. The following tables summarize quantitative data from various studies, comparing native peptides with their sarcosine-containing analogs.

Table 1: Effect of Sarcosine on Receptor Binding Affinity and In Vitro Activity

| Peptide/Analog | Target | Assay | Native Peptide IC50/Ki (nM) | Sarcosine-Containing Peptide IC50/Ki (nM) | Fold Change | Reference |

| cyclo(-PFwKTF-) | Somatostatin Receptor | Radioligand Binding | 1.8 | 2.5 (N-Me-Phe) | 0.72 | [6] |

| cyclo(-GRGDfL-) | Integrin GPIIb-IIIa | Platelet Aggregation | 120 | >10000 (N-Me-Gly) | <0.012 | [6] |

| Neurotensin Analog | Neurotensin Receptor | Receptor Binding | 5.2 | 2.1 (N-Me-Arg) | 2.5 | [8] |

Table 2: Effect of Sarcosine on Proteolytic Stability and Pharmacokinetics

| Peptide/Analog | Matrix | Parameter | Native Peptide Value | Sarcosine-Containing Peptide Value | Improvement Factor | Reference |

| R1 Peptide | Mouse Plasma | Half-life (t1/2) | <10 min | >80 min (N-Me-Ala at P1') | >8 | [3] |

| Somatostatin Analog | Rat Intestinal Homogenate | % Remaining after 1h | 38% | 151% (tri-N-methylated) | ~4x | [9] |

| Veber-Hirschmann Peptide Analog | In vivo (rat) | Oral Bioavailability | <1% | 10% (tri-N-methylated) | >10x | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sarcosine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Sarcosine-Containing Peptides

This protocol describes the manual synthesis of a generic peptide containing a sarcosine residue using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Sar-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in DMF.

-

Add the coupling solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Sarcosine Coupling:

-

Dissolve 3 equivalents of Fmoc-Sar-OH, 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in DMF.

-

Add the coupling solution to the resin.

-

Shake for 2-4 hours at room temperature. Note: Coupling to a secondary amine (the N-terminus after sarcosine incorporation) can be slower.

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent sarcosine residues) for each amino acid in the sequence.

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a peptide in plasma.

Materials:

-